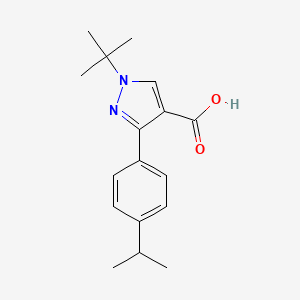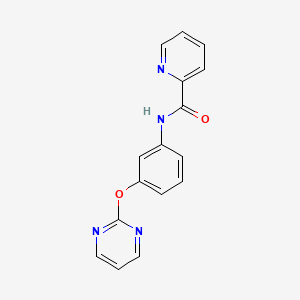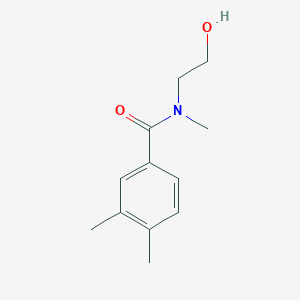
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide, also known as FL118, is a novel small-molecule compound that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is not fully understood, but it has been shown to target multiple molecular pathways involved in cancer cell growth and survival. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide inhibits the activity of proteins involved in cell cycle regulation, DNA repair, and cell survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to have a low toxicity profile in preclinical studies, with no significant adverse effects observed. In addition to its anticancer activity, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its broad-spectrum activity against various types of cancer. Another advantage is its low toxicity profile, which makes it a promising candidate for further development as a cancer therapy. However, one limitation of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is its limited solubility in water, which may impact its efficacy in vivo.
Orientations Futures
For N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide research include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to assess its potential as a cancer therapy in humans. Other potential future directions include the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide in combination with other anticancer agents, as well as the investigation of its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide is synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with ammonia to form N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide.
Applications De Recherche Scientifique
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been extensively studied in preclinical models for its potential as an anticancer agent. It has shown efficacy in various types of cancer, including breast, lung, colon, and pancreatic cancer. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-4-2-3-5-12(10)17(22)20-15-9-14-11(8-13(15)18)6-7-16(21)19-14/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKYXHQNWLGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
